D-Leucine-2-d1

Catalog No.
S1937903
CAS No.
89836-92-0
M.F
C6H13NO2
M. Wt
132.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Leucine-2-d1

CAS Number

89836-92-0

Product Name

D-Leucine-2-d1

IUPAC Name

(2R)-2-amino-2-deuterio-4-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

132.18 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i5D

InChI Key

ROHFNLRQFUQHCH-VORAJLQXSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

[2H][C@@](CC(C)C)(C(=O)O)N
D-Leucine-2-d1 is a compound that has recently generated interest in the scientific community. This compound is a deuterated analog of D-leucine, an essential amino acid that is involved in various metabolic processes. D-Leucine-2-d1 is unique as the compound contains stable isotopes, namely deuterium, which can be used in various scientific experiments for isotopic tracing. In this paper, we will explore the various aspects of D-Leucine-2-d1, including its definition, physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
D-Leucine-2-d1 is a deuterated analog of D-leucine, an essential amino acid that is involved in various metabolic processes. D-Leucine-2-d1 is unique as the compound contains stable isotopes, namely deuterium, which can be used in various scientific experiments for isotopic tracing.
D-Leucine-2-d1 is a white crystalline powder with a molecular weight of 146.21 g/mol. The compound has a melting point of 235-237°C and a boiling point of 421°C. D-Leucine-2-d1 is soluble in water, ethanol, and acetic acid. The chemical formula of D-Leucine-2-d1 is C6H12DNO2.
D-Leucine-2-d1 can be synthesized through various methods. One of the most common methods is the enzymatic synthesis of D-leucine-2-d1 from D-leucine using deuterated water. The resulting product can be purified using chromatography techniques. Characterization of D-Leucine-2-d1 can be done using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
for D-Leucine-2-d1 include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to quantify the compound in various biological samples such as plasma, urine, and tissue.
D-Leucine-2-d1 has several biological properties that make it a useful tool in scientific experiments. The stable isotopes in D-Leucine-2-d1 can be used for isotopic tracing, which allows researchers to track the fate of the compound in biological systems. D-Leucine-2-d1 has also been shown to have anticancer properties in some studies.
Studies have shown that D-Leucine-2-d1 is relatively safe in scientific experiments. The compound has low toxicity and is well-tolerated in animals and humans. However, researchers should take caution when handling D-Leucine-2-d1 as it is a hazardous material.
D-Leucine-2-d1 has several applications in scientific experiments. The compound can be used for isotopic tracing in metabolic studies to investigate various metabolic processes. D-Leucine-2-d1 can also be used to study protein synthesis, degradation, and turnover in cells. Additionally, the compound can be used as a tracer for the measurement of the kinetics of amino acid metabolism.
Current research on D-Leucine-2-d1 is expanding rapidly as scientists discover new applications for this compound. Research is focused on the use of D-Leucine-2-d1 in the study of metabolism, cancer, and protein synthesis.
D-Leucine-2-d1 has many potential implications in various fields of research and industry. The compound can be used in metabolic studies, cancer research, and protein synthesis research. Additionally, D-Leucine-2-d1 can be used in the development of new drugs for various medical conditions.
One of the main limitations of D-Leucine-2-d1 is its high cost of production. Additionally, the compound is not widely available in the market. In the future, researchers should focus on improving the synthesis and production of D-Leucine-2-d1 to make it more accessible to researchers worldwide. Moreover, future research should investigate the potential of D-Leucine-2-d1 in the development of new drugs for various medical conditions.
1. Investigate the role of D-Leucine-2-d1 in the development of new drugs for various medical conditions.
2. Develop new methods for the synthesis and production of D-Leucine-2-d1 to make it more accessible to researchers worldwide.
3. Explore the potential use of D-Leucine-2-d1 in the treatment of cancers.
4. Investigate the potential of D-Leucine-2-d1 as a tracer in metabolic studies.
5. Explore the use of D-Leucine-2-d1 in the study of protein synthesis, degradation, and turnover in cells.
6. Investigate the long-term safety of D-Leucine-2-d1 in scientific experiments.
7. Develop new analytical methods for D-Leucine-2-d1 to improve the accuracy of measurements in biological samples.
8. Investigate the potential of D-Leucine-2-d1 as a marker for diseases.
9. Explore the use of D-Leucine-2-d1 in studies of the human microbiome.
10. Investigate the use of D-Leucine-2-d1 in neurobiology research.

XLogP3

-1.5

Sequence

L

Wikipedia

D-(2-~2~H)Leucine

Dates

Modify: 2023-08-16

Explore Compound Types